

Application Notes & Protocols: Characterization of 4-Chloro-7-methoxyquinoline-6-carboxamide

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Compound of Interest

Compound Name: 4-Chloro-7-methoxyquinoline-6-carboxamide

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Subject: Comprehensive Protocols for Determining the Aqueous Solubility and Chemical Stability of **4-Chloro-7-methoxyquinoline-6-carboxamide** (CAS: 417721-36-9)

Abstract and Scope

These application notes provide a detailed framework for the systematic evaluation of the aqueous solubility and chemical stability of **4-Chloro-7-methoxyquinoline-6-carboxamide**. As a key intermediate in the synthesis of multi-target tyrosine kinase inhibitors like Lenvatinib, a thorough understanding of its physicochemical properties is paramount for process optimization, formulation development, and ensuring the quality of active pharmaceutical ingredients (APIs).[1][2][3] The protocols herein are designed for researchers in drug discovery and development, offering robust, self-validating methodologies grounded in established scientific principles and regulatory expectations.[4][5] We will detail both kinetic and thermodynamic solubility assays, alongside a comprehensive forced degradation study to elucidate the intrinsic stability profile of the molecule.

Compound Overview

4-Chloro-7-methoxyquinoline-6-carboxamide is a quinoline derivative with the molecular formula $C_{11}H_9ClN_2O_2$. [6][7] Its structure dictates its chemical behavior, influencing its solubility

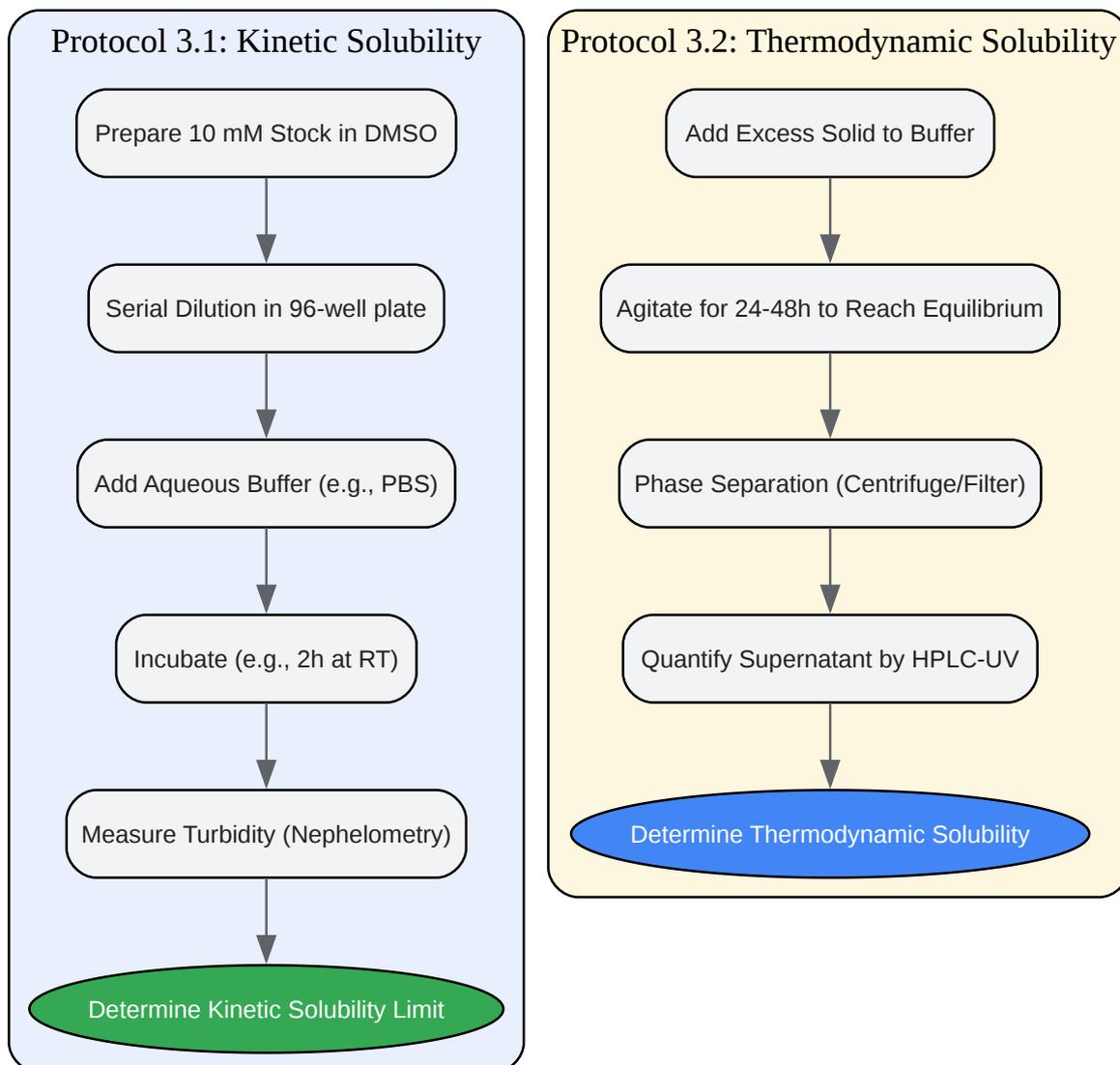
and susceptibility to degradation. A baseline understanding of its properties is essential before commencing experimental work.

Property	Value	Source(s)
CAS Number	417721-36-9	[6][7][8]
Molecular Formula	C ₁₁ H ₉ ClN ₂ O ₂	[7]
Molecular Weight	236.65 g/mol	[7]
Appearance	White to off-white / Light yellow solid	[1][6][9]
IUPAC Name	4-chloro-7-methoxyquinoline-6-carboxamide	[7]
Known Solvents	Limited solubility in water; moderate in DMSO and DMF	[6]
Storage	Store in a cool, dry, well-ventilated area in a tightly sealed container. Refrigeration may be advisable for long-term storage.	[10][11]

Part I: Aqueous Solubility Determination

Scientific Rationale: Solubility is a critical determinant of a drug candidate's bioavailability and developability.[12] We distinguish between two key types of solubility measurements:

- **Kinetic Solubility:** Measures the concentration of a compound upon precipitation from a supersaturated solution (typically from a DMSO stock). It is a high-throughput assessment valuable for early-stage discovery to quickly rank compounds.[13][14]
- **Thermodynamic Solubility:** Represents the true equilibrium concentration of a compound in a saturated solution. This "gold standard" measurement is crucial for pre-formulation and late-stage development.[13][15]



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Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Protocol: Kinetic Solubility by Nephelometry

Principle: This method rapidly assesses solubility by inducing the precipitation of the compound from a DMSO co-solvent system into an aqueous buffer. The resulting turbidity, which is proportional to the amount of insoluble material, is measured by light scattering (nephelometry).

[12][14]

Methodology:

- **Stock Solution Preparation:** Accurately weigh and dissolve **4-Chloro-7-methoxyquinoline-6-carboxamide** in 100% DMSO to prepare a 10 mM stock solution. Ensure complete dissolution.
- **Plate Preparation:** In a 96-well plate, perform a serial 2-fold dilution of the stock solution using DMSO to create a range of concentrations (e.g., 10 mM down to ~20 μ M).
- **Precipitation Induction:** Rapidly add 98 μ L of phosphate-buffered saline (PBS, pH 7.4) to 2 μ L of each DMSO solution in a corresponding 96-well analysis plate. This maintains a consistent 2% DMSO concentration, minimizing co-solvent effects.
- **Incubation:** Cover the plate and incubate at room temperature for 2 hours with gentle shaking to allow for precipitation to stabilize.
- **Measurement:** Measure the turbidity of each well using a plate-based nephelometer.
- **Data Analysis:** Plot the nephelometry signal against the compound concentration. The kinetic solubility limit is the concentration at which a significant increase in the light scattering signal is observed compared to the baseline.

Causality & Validation: The use of DMSO is standard for high-throughput screening due to its high solubilizing power.[13] Keeping the final DMSO concentration low and consistent ($\leq 2\%$) is critical to ensure the measurement reflects aqueous, not co-solvent, solubility. The system is validated by running known high- and low-solubility compounds as controls.

Protocol: Thermodynamic Solubility by Shake-Flask Method

Principle: This equilibrium-based method, considered the definitive standard, measures the saturation concentration of the solid compound in a specific aqueous medium after an extended incubation period.[15]

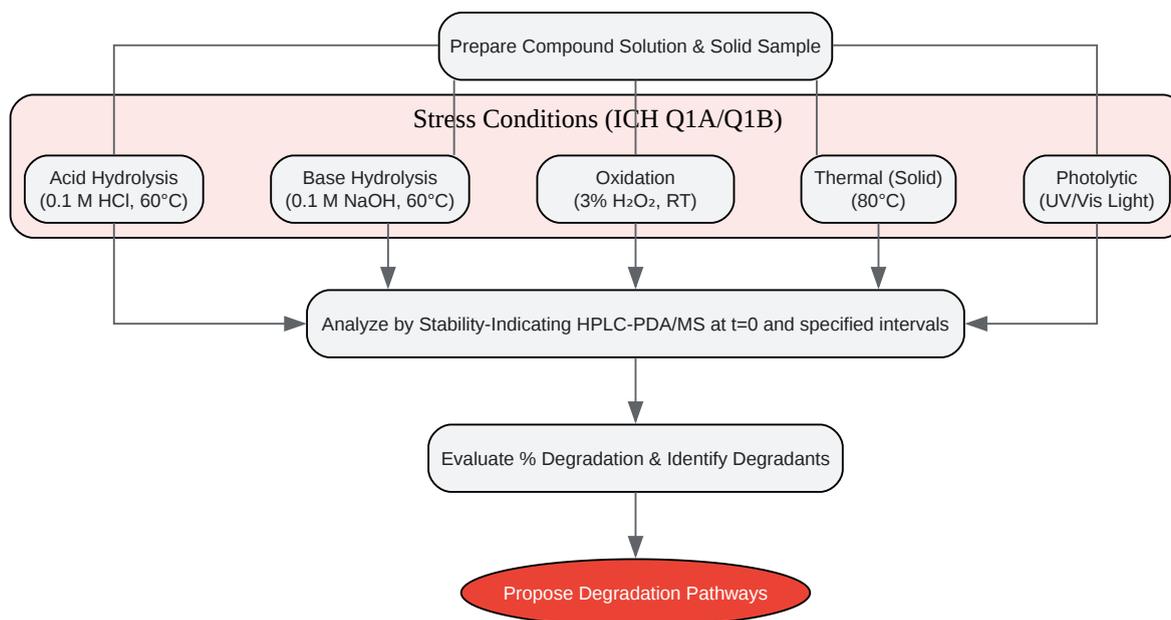
Methodology:

- **Sample Preparation:** Add an excess amount of solid **4-Chloro-7-methoxyquinoline-6-carboxamide** (e.g., 2-5 mg) to 1 mL of each selected aqueous buffer in separate glass vials. A range of buffers is recommended to assess pH-dependent solubility (e.g., 0.1 M HCl for pH 1.2; acetate buffer for pH 4.5; phosphate buffer for pH 6.8 and 7.4).
- **Equilibration:** Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not significantly change between 24 and 48 hours).
- **Phase Separation:** After incubation, separate the undissolved solid from the saturated solution. This is a critical step; centrifugation at high speed (e.g., >14,000 rpm for 15 min) followed by careful collection of the supernatant is preferred. Alternatively, filtration with a low-binding filter (e.g., PVDF) can be used, but potential compound adsorption to the filter must be evaluated.
- **Quantification:** Prepare a standard curve of the compound in the analysis solvent (e.g., 50:50 acetonitrile:water). Dilute the saturated supernatant into the analysis solvent and quantify the concentration using a validated HPLC-UV method.^[16]
- **Data Analysis:** The measured concentration from the supernatant represents the thermodynamic solubility in that specific buffer.

Causality & Validation: Using an excess of solid ensures that equilibrium is established with the solid-state form of the compound. Assessing solubility across a physiological pH range is vital as it reveals how ionization may impact dissolution in different parts of the gastrointestinal tract. The HPLC method must be validated for linearity, accuracy, and precision.

Part II: Chemical Stability Assessment

Scientific Rationale: Stability testing is a regulatory requirement and a fundamental component of drug development.^{[17][18][19]} Forced degradation, or stress testing, is performed to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.^{[4][5][20]} This information is crucial for determining appropriate storage conditions, packaging, and shelf-life.^{[21][22]}



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Caption: Workflow for Forced Degradation (Stress Testing) Studies.

Protocol: Forced Degradation (Stress Testing)

Principle: The compound is subjected to chemical and physical stresses more severe than accelerated stability conditions to produce degradation products.[5] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting impurities.[20]

Methodology: For each condition, a solution of the compound (e.g., 1 mg/mL in a suitable solvent like 50:50 acetonitrile:water) and a control sample (stored at 5°C, protected from light) are prepared.

- Acidic Hydrolysis:

- Mix the compound solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
- Incubate a vial at 60°C.
- Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
- Immediately neutralize the sample with an equivalent amount of NaOH before HPLC analysis.[\[20\]](#)[\[21\]](#)
- Basic Hydrolysis:
 - Mix the compound solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
 - Incubate a vial at 60°C.
 - Withdraw aliquots at specified time points and immediately neutralize with an equivalent amount of HCl before analysis.[\[20\]](#)[\[21\]](#)
- Oxidative Degradation:
 - Mix the compound solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.
 - Store at room temperature, protected from light.
 - Withdraw aliquots at specified time points for analysis.[\[22\]](#)
- Thermal Degradation:
 - Place a known quantity of the solid compound in a vial in a calibrated oven at 80°C.
 - At specified time points, remove the sample, allow it to cool, dissolve in a known volume of solvent, and analyze.[\[23\]](#)
- Photostability:

- Expose both the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
- A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
- Analyze the light-exposed and dark control samples.[23]

Analysis & Validation: All samples must be analyzed using a validated, stability-indicating HPLC method, preferably with a Photodiode Array (PDA) detector to check for peak purity and a Mass Spectrometry (MS) detector to aid in the structural elucidation of degradants. The method is considered stability-indicating if it can resolve all degradation product peaks from the parent peak and from each other. A mass balance calculation should be performed to account for the parent compound and all major degradants.[4][16]

Data Interpretation and Reporting

- Solubility Data: Report kinetic and thermodynamic solubility in both $\mu\text{g/mL}$ and μM . Data should be presented in a clear, tabular format, specifying the buffer, pH, and temperature for each measurement.
- Stability Data: For each stress condition, report the percentage of the parent compound remaining at each time point. List all detected degradation products, their relative retention times, and their peak areas as a percentage of the total area. A summary table should highlight the conditions under which the compound is most labile.

Conclusion

The protocols outlined in this document provide a comprehensive and scientifically rigorous approach to characterizing the solubility and stability of **4-Chloro-7-methoxyquinoline-6-carboxamide**. Adherence to these methodologies will generate high-quality, reliable data essential for making informed decisions throughout the drug development lifecycle, from lead optimization to final formulation design.

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